molecular formula C12H12F4N2O4 B14268457 Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- CAS No. 141332-96-9

Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-

Cat. No.: B14268457
CAS No.: 141332-96-9
M. Wt: 324.23 g/mol
InChI Key: MSMOZSVBEHEDPB-UHFFFAOYSA-N
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Description

Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is a chemical compound with the molecular formula C₁₂H₁₂F₄N₂O₄ It is known for its unique structure, which includes difluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- typically involves multiple steps. One common method includes the reaction of 3,4-bis(difluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, [2-[3,4-dimethoxyphenyl]ethyl]-: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    Ethanediamide, [2-[3,4-dichlorophenyl]ethyl]-: Contains dichloro groups instead of difluoromethoxy groups.

Uniqueness

Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

141332-96-9

Molecular Formula

C12H12F4N2O4

Molecular Weight

324.23 g/mol

IUPAC Name

N'-[2-[3,4-bis(difluoromethoxy)phenyl]ethyl]oxamide

InChI

InChI=1S/C12H12F4N2O4/c13-11(14)21-7-2-1-6(5-8(7)22-12(15)16)3-4-18-10(20)9(17)19/h1-2,5,11-12H,3-4H2,(H2,17,19)(H,18,20)

InChI Key

MSMOZSVBEHEDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C(=O)N)OC(F)F)OC(F)F

Origin of Product

United States

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